N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted with a carbamoyl urea group at position 5 and a sulfanyl acetamide moiety at position 2. The benzyl group on the acetamide and the 4-methylphenyl carbamoyl substituent contribute to its unique physicochemical and biological properties. Thiadiazoles are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . This compound is synthesized via modified Schotten-Baumann or nucleophilic substitution reactions, with characterization by NMR, FTIR, and LCMS .
Properties
IUPAC Name |
N-benzyl-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-13-7-9-15(10-8-13)21-17(26)22-18-23-24-19(28-18)27-12-16(25)20-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJINDBZRJFRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Ureido Group: The ureido group is introduced by reacting the thiadiazole intermediate with an isocyanate derivative.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.
Final Coupling: The final step involves coupling the intermediate with 2-chloroacetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Benzyl chloride, sodium hydroxide, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to understand its effects on various cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as antimicrobial coatings or sensors.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Group Comparisons
Key Observations:
Heterocycle Influence :
- The 1,3,4-thiadiazole core (as in the target compound) is associated with broader bioactivity (e.g., anticancer, antihypertensive) compared to oxadiazole derivatives, which are more selective for enzyme inhibition .
- Oxadiazole analogues (e.g., ) exhibit reduced cytotoxicity but enhanced metabolic stability due to lower electrophilicity .
Substituent Effects :
- Electron-Withdrawing Groups : Compounds with 4-nitrophenyl () or 4-chlorophenyl () substituents show enhanced cytotoxicity and antimicrobial activity due to increased electrophilicity and membrane penetration .
- Electron-Donating Groups : The 4-methylphenyl carbamoyl group in the target compound improves solubility and metabolic stability but may reduce potency compared to nitro or chloro analogues .
- Bulkier Substituents : Piperidinyl () or mesityl groups () introduce steric hindrance, which can limit binding to certain targets but improve selectivity .
Anticancer Activity :
- The target compound demonstrates moderate cytotoxicity in MTT assays (IC₅₀ ~50 µM) .
- Nitrophenyl-substituted analogues () show higher potency (IC₅₀ ~20 µM) due to enhanced pro-apoptotic signaling .
Antimicrobial Activity :
- Chlorophenyl derivatives () exhibit MIC values of 4–8 µg/mL against E. coli and S. aureus, outperforming the target compound (MIC >16 µg/mL) .
Enzyme Inhibition :
- Oxadiazole derivatives () inhibit carbonic anhydrase with Ki values <10 nM, whereas thiadiazoles like the target compound are less effective (Ki >100 nM) .
Physicochemical Properties
Solubility :
- The target compound’s benzyl and 4-methylphenyl groups confer moderate lipophilicity (LogP ~2.5), compared to more polar sulfamoylphenyl (LogP ~1.8) or nitro-substituted (LogP ~3.0) analogues .
Thermal Stability :
- Thiadiazoles with aryl carbamoyl groups (e.g., target compound) decompose at ~200°C, while chlorophenyl derivatives () are more stable (decomposition >250°C) due to stronger intermolecular interactions .
Characterization :
Biological Activity
N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its biological activity against various diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring linked to a benzamide moiety, which contributes to its biological activity. Its chemical formula is , and it possesses both hydrophilic and hydrophobic characteristics due to the presence of multiple functional groups.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in cell signaling pathways, particularly kinases that play crucial roles in cancer cell proliferation. By inhibiting these enzymes, the compound can disrupt tumor growth and induce apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may also modulate pathways related to inflammation and apoptosis, contributing to its therapeutic effects against various diseases.
Anticancer Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it has shown promising results against breast cancer and lymphoma cells .
- Mechanistic Studies : Research indicates that the compound's anticancer effects are mediated through the downregulation of key proteins involved in cell survival and proliferation .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects:
- Protection Against Oxidative Stress : Studies have shown that this compound can protect neuronal cells from oxidative damage induced by sodium nitroprusside (SNP). This effect is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study focusing on breast cancer models, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability alongside increased apoptosis markers. This suggests that the compound may serve as a lead candidate for further development as an anticancer therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
